

Reducing the volatility of Diisobutyl glutarate in polymer blends

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisobutyl glutarate*

Cat. No.: *B1615162*

[Get Quote](#)

Technical Support Center: Diisobutyl Glutarate in Polymer Blends

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **diisobutyl glutarate** (DIBG) in polymer blends.

Frequently Asked Questions (FAQs)

Q1: What is **diisobutyl glutarate** (DIBG) and why is it used in polymer blends?

Diisobutyl glutarate (CAS: 71195-64-7) is a plasticizer used to increase the flexibility and processability of polymers.^{[1][2]} It is a high-boiling, oxygenated solvent with a low vapor pressure, which makes it a candidate for applications where reduced volatility is desired.^[3] Its chemical formula is C₁₃H₂₄O₄ and it has a molecular weight of approximately 244.33 g/mol .
^{[1][2]}

Q2: What are the main causes of DIBG volatility in my polymer blend?

The volatility of DIBG from a polymer matrix is primarily influenced by:

- Temperature: Higher processing or end-use temperatures significantly increase the rate of plasticizer evaporation.^[4]

- **Polymer Compatibility:** Poor compatibility between DIBG and the polymer can lead to increased migration to the surface and subsequent volatilization.
- **Formulation Composition:** The presence of other additives can sometimes influence the retention of the plasticizer within the polymer matrix.
- **Surface Area:** A larger surface area-to-volume ratio of the final product can lead to a higher rate of plasticizer loss.

Q3: How can I reduce the volatility of DIBG in my formulations?

Several strategies can be employed to minimize DIBG volatility:

- **Optimize Processing Temperature:** Use the lowest possible processing temperature that still allows for adequate mixing and forming of the polymer blend.[\[5\]](#)
- **Incorporate a Co-Plasticizer:** Blending DIBG with a higher molecular weight, less volatile plasticizer can sometimes reduce the overall volatility of the plasticizer system.
- **Use of Polymer Blends with Higher Affinity for DIBG:** Selecting a polymer matrix that has a higher affinity for DIBG can improve its retention.
- **Surface Modification:** In some applications, applying a surface coating or treatment can act as a barrier to plasticizer migration and evaporation.

Q4: Is DIBG compatible with common polymers like PVC, EVA, and PLA?

- **PVC:** Glutarate esters are known to be used as plasticizers for PVC. However, compatibility and performance can depend on the specific grade of PVC and the overall formulation.[\[6\]](#)
- **EVA:** The compatibility of plasticizers with ethylene-vinyl acetate (EVA) copolymers is influenced by the vinyl acetate content; higher VA content generally leads to better compatibility with polar plasticizers.[\[7\]](#)
- **PLA:** Polylactic acid can be plasticized to improve its flexibility. The effectiveness and stability of the plasticization depend on the compatibility between the PLA and the plasticizer.[\[8\]](#)[\[9\]](#)

Troubleshooting Guide

Issue 1: Increased Brittleness or Hardness of the Polymer Product Over Time

Possible Cause	Troubleshooting Step
Loss of DIBG due to Volatilization	<p>1. Verify Storage and Use Conditions: Ensure the product is not exposed to excessively high temperatures.</p> <p>2. Analyze for Plasticizer Content: Use solvent extraction followed by techniques like GC-MS to quantify the remaining DIBG content and compare it to the initial concentration.</p> <p>3. Reformulate: Consider the strategies mentioned in FAQ Q3 to reduce volatility.</p>
Incompatibility leading to Leaching	<p>1. Assess Polymer-Plasticizer Compatibility: Perform miscibility studies or consult literature on the compatibility of DIBG with your specific polymer.</p> <p>2. Consider a Different Plasticizer: If incompatibility is the issue, a more compatible plasticizer may be required.</p>

Issue 2: Hazy or Foggy Appearance of the Polymer Film

Possible Cause	Troubleshooting Step
Plasticizer Exudation (Blooming)	<ol style="list-style-type: none">1. Check for Over-saturation: The concentration of DIBG might be too high for the polymer matrix. Try reducing the plasticizer loading.2. Improve Mixing: Ensure uniform dispersion of DIBG during processing. Inadequate mixing can lead to localized areas of high plasticizer concentration.[10]3. Optimize Cooling Rate: A very slow cooling rate can sometimes promote plasticizer migration to the surface.[5]
Condensation of Volatilized Plasticizer (Fogging)	<ol style="list-style-type: none">1. Reduce Processing Temperature: Lowering the melt processing temperature can reduce the amount of DIBG that volatilizes and then condenses on the film surface.[5]2. Improve Ventilation: Ensure adequate ventilation during processing to remove any volatilized plasticizer.

Issue 3: Sticky or Oily Surface of the Final Product

Possible Cause	Troubleshooting Step
Plasticizer Migration to the Surface	<ol style="list-style-type: none">1. Review Formulation for Compatibility: As with haziness, this is often a sign of poor compatibility or over-saturation.[10]2. Incorporate Additives: In some systems, the addition of fillers or other additives can help to retain the plasticizer within the polymer matrix.
Contamination during Processing	<ol style="list-style-type: none">1. Clean Equipment: Ensure all processing equipment (e.g., extruder, rollers) is thoroughly cleaned to remove any residual oils or other contaminants.

Data Presentation

Table 1: Estimated Physical Properties of **Diisobutyl Glutarate**

Property	Estimated Value	Source
Molecular Weight	244.33 g/mol	[1] [2]
Boiling Point	258.22 °C	[11]
Vapor Pressure @ 25°C	0.0175 mm Hg	[11]

Note: These values are estimates and may vary depending on the specific experimental conditions.

Table 2: Comparative Volatility of Plasticizers (Illustrative Data)

Plasticizer	Type	Molecular Weight (g/mol)	TGA Onset of Decomposition (°C)	Weight Loss at 200°C (%)
Diisobutyl Glutarate (DIBG)	Glutarate	244.33	Data not available	Data not available
Diethyl Adipate (DOA)	Adipate	370.57	~200-220	< 5
Diethyl Phthalate (DOP/DEHP)	Phthalate	390.56	~220-240	< 3
Diethyl Terephthalate (DOTP)	Terephthalate	390.56	~230-250	< 2

Note: The data for DOA, DOP, and DOTP are representative values from literature and are intended for comparative purposes.[\[12\]](#) Actual values can vary based on the specific experimental conditions of the TGA analysis. Specific TGA data for DIBG in polymer blends is not readily available in the public domain and would need to be determined experimentally.

Experimental Protocols

1. Thermogravimetric Analysis (TGA) for Volatility Assessment

- Objective: To determine the thermal stability and volatilization characteristics of DIBG from a polymer blend.
- Apparatus: Thermogravimetric analyzer.
- Procedure:
 - A small, accurately weighed sample (5-10 mg) of the DIBG-plasticized polymer is placed in the TGA sample pan.
 - The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
 - The weight of the sample is continuously monitored as a function of temperature.
 - The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of weight loss, which corresponds to the volatilization of DIBG and/or polymer degradation.[\[13\]](#)

2. Activated Carbon Method for Volatile Loss (ASTM D1203)

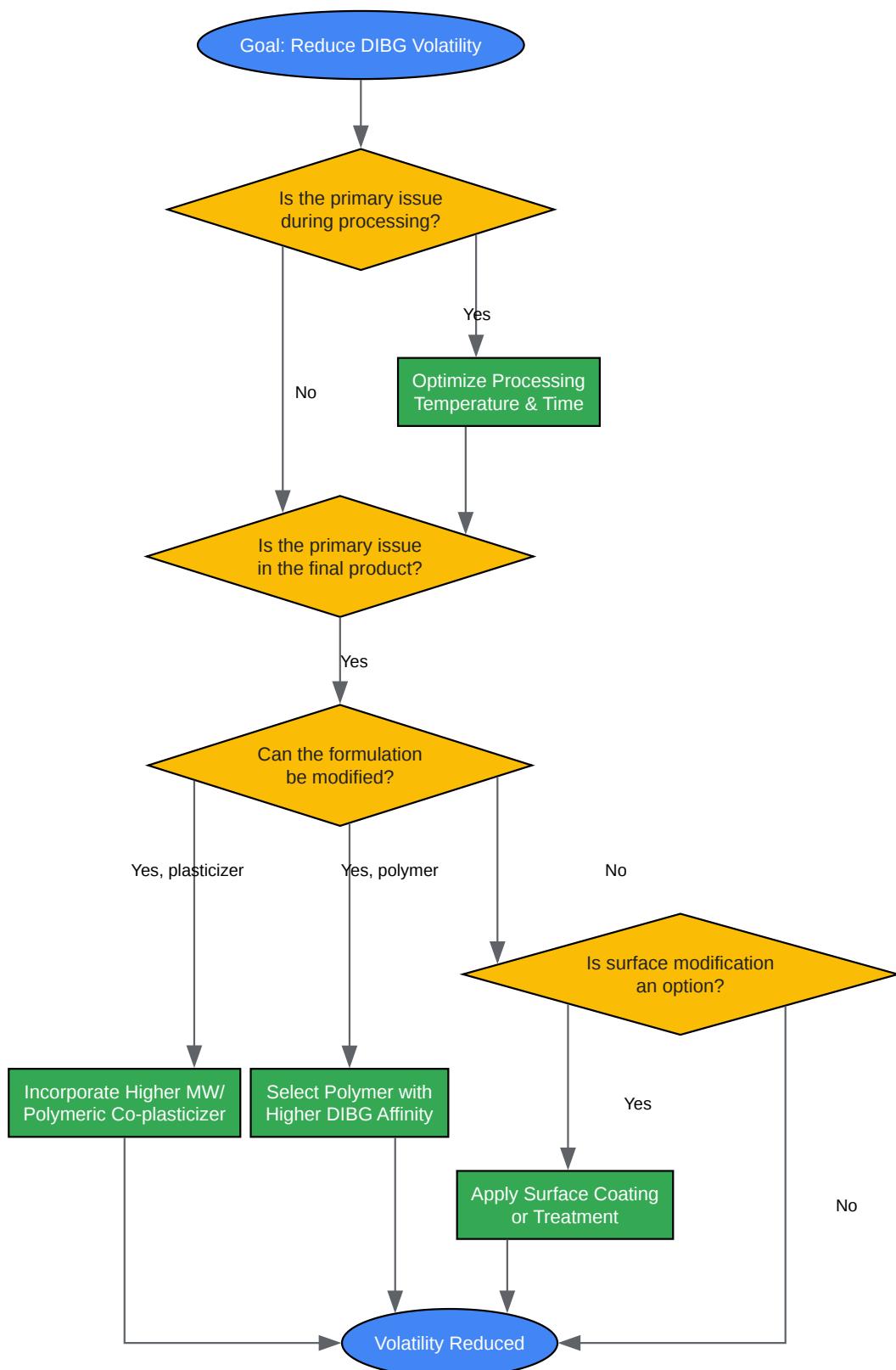
- Objective: To determine the volatile loss from a plastic material in contact with activated carbon.[\[6\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Apparatus: Oven, desiccator, analytical balance, containers, activated carbon.
- Procedure (Method A - Direct Contact):
 - Cut a sample of the plasticized polymer of known dimensions and weigh it accurately.[\[16\]](#)
 - Place the sample in a container and cover it with a specified amount of activated carbon.[\[16\]](#)
 - Place the container in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).[\[16\]](#)
 - After the test period, remove the sample, carefully clean off any adhering carbon, and reweigh it.

- The percentage of weight loss is calculated as the volatile loss.[6][13][14][15]

3. Fogging Test (Based on SAE J1756 / ISO 6452)


- Objective: To assess the tendency of a material to release volatile components that can condense on a cool surface.[17]
- Apparatus: Fogging apparatus (beakers, cooling plate, heating bath).
- Procedure (Gravimetric Method):
 - A circular sample of the plasticized polymer is placed at the bottom of a beaker.
 - A pre-weighed piece of aluminum foil is placed on a cooled plate that seals the top of the beaker.
 - The beaker is heated in a controlled temperature bath for a specified time (e.g., 100°C for 16 hours).[4]
 - Volatilized components from the sample condense on the cool aluminum foil.
 - The foil is then reweighed, and the increase in mass represents the amount of fogging condensate.[4]

4. Solvent Extraction for Plasticizer Content


- Objective: To determine the amount of DIBG present in a polymer blend.
- Apparatus: Soxhlet extraction apparatus or an accelerated solvent extractor, round-bottom flask, condenser, heating mantle, analytical balance.
- Procedure (Soxhlet Extraction):
 - An accurately weighed sample of the polymer is placed in a thimble.
 - The thimble is placed in the Soxhlet extractor.

- A suitable solvent (one that dissolves DIBG but not the polymer, e.g., diethyl ether for some systems) is placed in the round-bottom flask.[16]
- The solvent is heated to reflux, and the extraction is carried out for several hours.
- After extraction, the solvent containing the extracted DIBG is collected.
- The solvent is evaporated, and the mass of the remaining DIBG is determined. The plasticizer content is then calculated as a percentage of the original sample weight.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for DIBG volatility issues.

[Click to download full resolution via product page](#)

Caption: Decision tree for selecting a volatility reduction strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diisobutyl Glutarate | C13H24O4 | CID 117054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. megaplast.com.vn [megaplast.com.vn]
- 3. kinampark.com [kinampark.com]
- 4. mdpi.com [mdpi.com]
- 5. 11 Common Issues with Plastic Films and Their Solutions - Chaoxin Machinery [zjchaoxin.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. expresspolymlett.com [expresspolymlett.com]
- 9. Combined effects of plasticizers and D-lactide content on the mechanical and morphological behavior of polylactic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. potop-polymer.com [potop-polymer.com]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
- 13. mt.com [mt.com]
- 14. Plasticizer Migration Study by Teknor Apex Ranks Phthalates and Alternatives by Effect on Non-PVC Plastics in Medical Devices | Teknor Apex [teknorapex.com]
- 15. mddionline.com [mddionline.com]
- 16. Analysis of plasticizers in poly(vinyl chloride) medical devices for infusion and artificial nutrition: comparison and optimization of the extraction procedures, a pre-migration test step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Reducing the volatility of Diisobutyl glutarate in polymer blends]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1615162#reducing-the-volatility-of-diisobutyl-glutarate-in-polymer-blends>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com